molecular formula C19H19N3O3 B12245534 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

Cat. No.: B12245534
M. Wt: 337.4 g/mol
InChI Key: CBYHKXNAKLQYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine intermediates. The benzofuran moiety can be synthesized through a cyclization reaction involving phenol derivatives and acetylenes . The pyrrolidine ring is often constructed via a Mannich reaction or other amine-forming reactions . The final step involves coupling these intermediates with a pyridazine derivative under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the pyridazine ring can produce 1,2-dihydropyridazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The benzofuran moiety can engage in π-π interactions with aromatic amino acids, while the pyrrolidine ring can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

1-benzofuran-2-yl-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C19H19N3O3/c1-13-6-7-18(21-20-13)24-12-14-8-9-22(11-14)19(23)17-10-15-4-2-3-5-16(15)25-17/h2-7,10,14H,8-9,11-12H2,1H3

InChI Key

CBYHKXNAKLQYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.